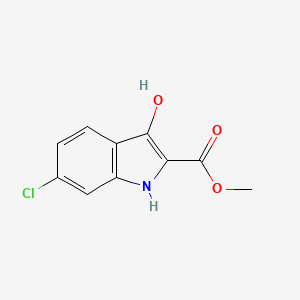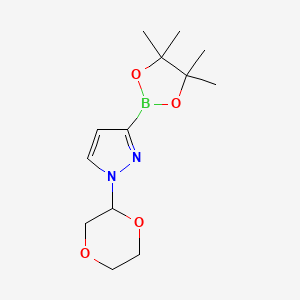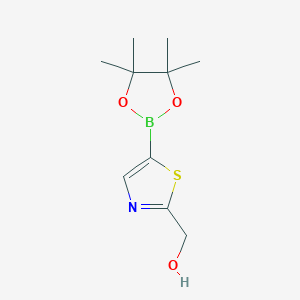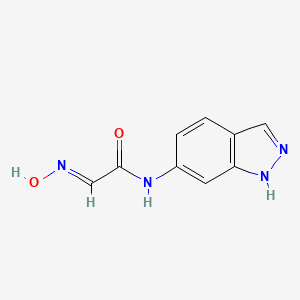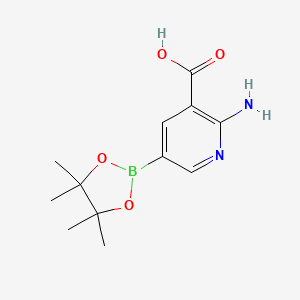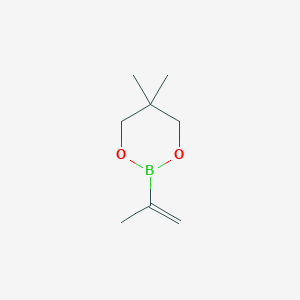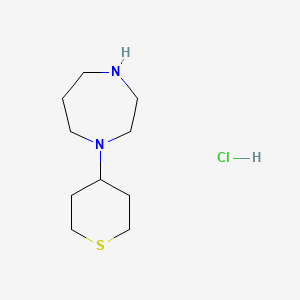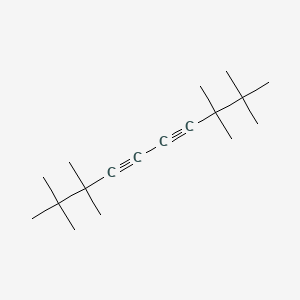
2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne is an organic compound characterized by its unique structure, which includes multiple methyl groups and a diacetylene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne typically involves the coupling of appropriate precursors under controlled conditions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidizing agent such as oxygen or air. The reaction is usually carried out in an organic solvent like pyridine or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Glaser coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diacetylene core to alkanes or alkenes.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
作用機序
The mechanism of action of 2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne involves its interaction with molecular targets through its reactive diacetylene core. This core can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The pathways involved may include radical intermediates and transition states that facilitate the transformation of the compound into its active forms.
類似化合物との比較
2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne: Unique due to its multiple methyl groups and diacetylene core.
This compound: Similar in structure but may differ in the position or number of methyl groups.
This compound: Another related compound with variations in the alkyne or alkene groups.
Uniqueness: this compound stands out due to its specific arrangement of methyl groups and the presence of a diacetylene core, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C18H30 |
|---|---|
分子量 |
246.4 g/mol |
IUPAC名 |
2,2,3,3,8,8,9,9-octamethyldeca-4,6-diyne |
InChI |
InChI=1S/C18H30/c1-15(2,3)17(7,8)13-11-12-14-18(9,10)16(4,5)6/h1-10H3 |
InChIキー |
AZGMYDCCMJQYIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C)(C)C#CC#CC(C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


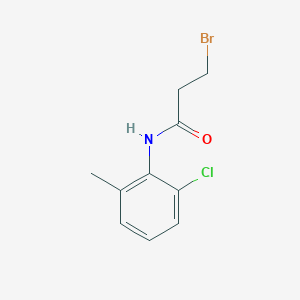

![(3aR,4aS,8aS,9aS)-8a-Methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B12968611.png)
